Diethyl (Perfluorophenyl)phosphonate
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Overview
Description
Diethyl (Perfluorophenyl)phosphonate is an organophosphorus compound characterized by the presence of a perfluorinated phenyl group attached to a phosphonate moiety. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and resistance to hydrolysis. These attributes make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (perfluorophenyl)phosphonate typically involves the reaction of diethyl phosphite with perfluorophenyl iodide under specific conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which can achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The use of microwave irradiation has also been explored to accelerate the reaction process and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl (perfluorophenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with different nucleophiles such as thiols, amines, and phenols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and phenols, often under basic conditions.
Oxidation: Strong oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, reactions with thiols yield thiophosphonates, while reactions with amines produce aminophosphonates .
Scientific Research Applications
Diethyl (perfluorophenyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (perfluorophenyl)phosphonate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s perfluorinated phenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate: This compound is structurally similar and has been studied for its biological activities.
Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate: Another related compound with applications in organic synthesis.
Uniqueness
Diethyl (perfluorophenyl)phosphonate stands out due to its high thermal stability and resistance to hydrolysis, which are attributed to the presence of the perfluorinated phenyl group. These properties make it particularly valuable in applications where stability under harsh conditions is required.
Properties
Molecular Formula |
C10H10F5O3P |
---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C10H10F5O3P/c1-3-17-19(16,18-4-2)10-8(14)6(12)5(11)7(13)9(10)15/h3-4H2,1-2H3 |
InChI Key |
JAPKOJOHZBGUIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C(=C(C(=C1F)F)F)F)F)OCC |
Origin of Product |
United States |
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